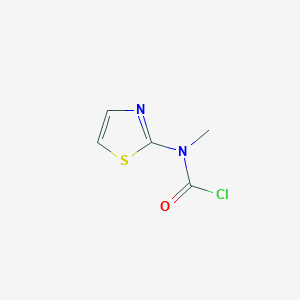
N-methyl-N-(1,3-thiazol-2-yl)carbamoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-(1,3-thiazol-2-yl)carbamoyl chloride is a chemical compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(1,3-thiazol-2-yl)carbamoyl chloride typically involves the reaction of N-methyl-N-(1,3-thiazol-2-yl)amine with phosgene or a phosgene equivalent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the safety and efficiency of the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to handle the hazardous nature of phosgene. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and safer production processes.
化学反応の分析
Types of Reactions
N-methyl-N-(1,3-thiazol-2-yl)carbamoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to oxidize the thiazole ring.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include N-methyl-N-(1,3-thiazol-2-yl)carbamates or thiocarbamates.
Oxidation Products: Oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones.
科学的研究の応用
N-methyl-N-(1,3-thiazol-2-yl)carbamoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of N-methyl-N-(1,3-thiazol-2-yl)carbamoyl chloride involves its interaction with nucleophiles, leading to the formation of covalent bonds. The thiazole ring can interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed.
類似化合物との比較
Similar Compounds
- N-methyl-N-(1,3-thiazol-2-yl)carbamate
- N-methyl-N-(1,3-thiazol-2-yl)thiocarbamate
- N-methyl-N-(1,3-thiazol-2-yl)sulfoxide
Uniqueness
N-methyl-N-(1,3-thiazol-2-yl)carbamoyl chloride is unique due to its reactivity and the versatility of the thiazole ring. The presence of the carbamoyl chloride group allows for a wide range of chemical modifications, making it a valuable intermediate in synthetic chemistry.
特性
IUPAC Name |
N-methyl-N-(1,3-thiazol-2-yl)carbamoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2OS/c1-8(4(6)9)5-7-2-3-10-5/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHFOHFNXJZUGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC=CS1)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butyl 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine-4-carboxylate](/img/structure/B6600079.png)
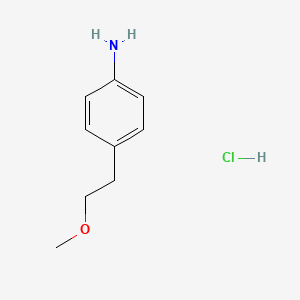
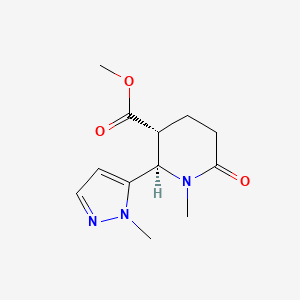
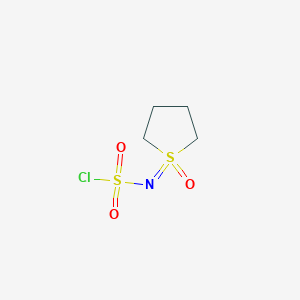
![[(chlorosulfonyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B6600108.png)


![tert-butyl 2-{[(4-bromothiophen-2-yl)methanimidamido]oxy}acetate](/img/structure/B6600135.png)
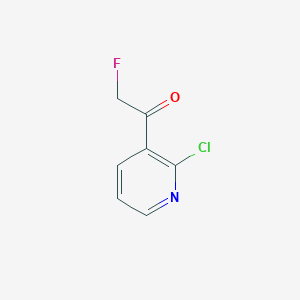
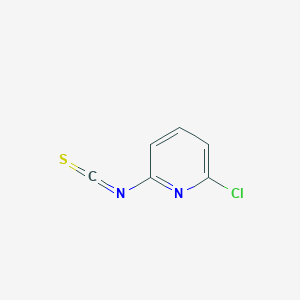
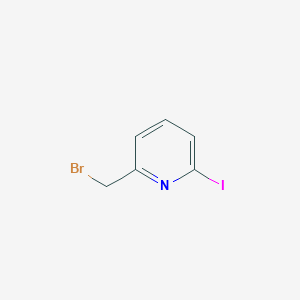
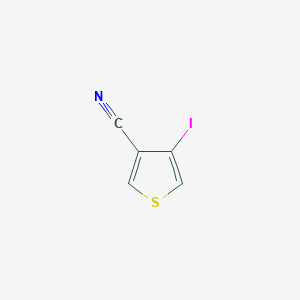
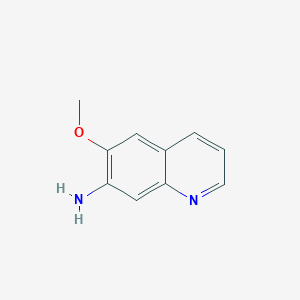
![1-[3-({[(1H-indol-4-yl)methyl]amino}methyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B6600186.png)
